molecular formula C10H20N2O2 B3222068 Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 1211450-30-4

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B3222068
CAS No.: 1211450-30-4
M. Wt: 200.28 g/mol
InChI Key: DRISGDZLLBFQQM-UHFFFAOYSA-N
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Description

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS 1211450-30-4) is a high-purity piperidine derivative of significant interest in advanced organic synthesis and pharmaceutical research . Its molecular structure, defined by the formula C10H20N2O2 and a molecular weight of 200.28 g/mol, incorporates both a protected amine (ethyl carbamate) and a methylaminomethyl side chain, providing two distinct points for chemical modification . This makes it a highly versatile scaffold or intermediate for constructing complex molecular architectures, particularly for incorporating the pharmaceutically relevant piperidine moiety . Piperidine rings are a fundamental structural component found in more than twenty classes of pharmaceuticals and numerous alkaloids, and the development of reliable, pre-functionalized building blocks like this compound is vital for progress in chemical science . Using such intermediates allows researchers to shorten synthetic sequences, improve overall yields, and ensure robust and reproducible pathways, which is a hallmark of good laboratory practice . This product is intended for scientific research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use, nor for utilization in animals . Researchers should handle this compound with care, using appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information prior to use.

Properties

IUPAC Name

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRISGDZLLBFQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-1-carboxylate.

    Step 2: The intermediate product is then reacted with methylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit structural and functional diversity, influencing their pharmacological and synthetic applications. Below is a detailed comparison of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate with structurally related compounds:

Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Features Applications References
This compound C₉H₁₈N₂O₂ 73733-69-4 Ethyl ester, methylamino side chain; intermediate for Mizolastine Antihistaminic drug synthesis
tert-Butyl 4-(methylamino)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 301225-58-1 tert-Butyl ester; enhanced steric bulk and stability Intermediate in kinase inhibitor synthesis
Ethyl piperidine-1-carboxylate C₈H₁₅NO₂ 5325-94-0 Simple ethyl ester; lacks methylamino substituent Building block for alkaloid derivatives and coordination chemistry
Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate C₁₁H₂₁N₃O₃ N/A Methylcarbamoyl side chain; increased hydrogen-bonding potential Potential protease inhibitor scaffold
This compound hydrochloride C₉H₁₈N₂O₂·HCl 1211450-30-4 Hydrochloride salt; improved aqueous solubility Pharmaceutical formulations requiring enhanced bioavailability

Stability and Physicochemical Properties

  • Ethyl ester derivatives : Generally less stable under basic conditions compared to tert-butyl esters but more reactive in nucleophilic substitutions .
  • Hydrochloride salts : Exhibit higher melting points and hygroscopicity, requiring controlled storage conditions .

Biological Activity

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H20_{20}N2_2O2_2
Molecular Weight: Approximately 200.28 g/mol
The compound features a piperidine ring, a carboxylate group, and a methylamino substituent, which are critical for its biological interactions and reactivity .

This compound is believed to interact with specific molecular targets such as enzymes or receptors. Its mechanism can involve:

  • Inhibition or Activation: The compound may act as an inhibitor or activator of various biological pathways, depending on the target .
  • Modulation of Neurotransmitter Systems: Similar compounds have shown interactions with dopamine and serotonin pathways, suggesting potential psychoactive properties or therapeutic benefits for neurological disorders .

Biological Activity

Research indicates that this compound has potential applications in several areas:

1. Neuropharmacology

  • Studies suggest that compounds with similar structures can influence neurotransmitter systems, particularly in treating conditions like depression or anxiety .

2. Antimicrobial Activity

3. Enzyme Interactions

  • This compound may play a role in enzyme inhibition or activation, which is crucial for drug development targeting specific diseases .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals differences in biological activity due to variations in substituents:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino-1-piperidinecarboxylateLacks methylamino groupModerate neuroactivity
Ethyl 1-methylpiperidine-4-carboxylateMethyl substitution at different positionVaries in enzyme interaction
1-Benzyl-4-cyano-4-(methylamino)piperidineBenzyl substitutionEnhanced antimicrobial activity

This table illustrates how structural modifications can lead to distinct biological profiles, emphasizing the unique position of this compound in medicinal chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound:

  • Pharmacokinetics: Research indicates favorable pharmacokinetic properties that suggest good absorption and bioavailability in preclinical models .
  • Therapeutic Potential: Investigations into its role as a lead compound for developing new pharmaceuticals have shown promise, particularly in targeting neurological conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (a structurally similar compound) was synthesized via coupling reactions under anhydrous conditions with tert-butyl dicarbonate, followed by methylamine introduction . Optimization includes:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Catalysts : Employ coupling agents like HATU or DCC for amide bond formation.
  • Temperature control : Maintain 0–25°C to minimize side reactions like over-alkylation.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% threshold recommended for biological assays) .
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., characteristic peaks for the ethyl ester at δ 1.2–1.4 ppm and piperidine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : ESI-MS can verify the molecular ion peak (expected m/z for C10H20N2O2C_{10}H_{20}N_2O_2: 200.15) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for piperidine carboxylate derivatives?

Discrepancies in activity (e.g., antibacterial vs. cytotoxic effects) may arise from stereochemical or conformational differences.

  • X-ray crystallography : Determine the absolute configuration of the compound, as seen in analogous tetrahydro-pyridine derivatives .
  • Docking studies : Compare binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock .
  • Dose-response assays : Use IC50_{50}/EC50_{50} curves to differentiate specific activity from off-target effects .

Q. How can the compound’s stability under experimental conditions be evaluated?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and varying pH (1–13) to identify degradation products via LC-MS .
  • Storage optimization : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .
  • Inert atmosphere : Use argon/nitrogen during synthesis to avoid oxidation of the methylamino group .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

  • SAR studies : Modify the methylamino or ester group and test activity. For example, replacing ethyl with tert-butyl esters alters lipophilicity and bioavailability .
  • ADMET profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability) .
  • In vivo formulation : Prepare water-soluble salts (e.g., hydrochloride) for preclinical studies .

Methodological Notes

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H333 hazard code) .
  • Data reproducibility : Cross-validate synthetic yields and spectral data with independent labs to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate

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